REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].FC(F)(F)S(O[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[C:12]([CH3:19])[C:11]=1[CH3:20])(=O)=O.S([O-])(O)(=O)=O.[K+].O>O1CCCC1>[CH3:20][C:11]1[C:12]([CH3:19])=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=1[C:1]#[N:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])C)C)(F)F
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tetrakistriphenylphosphine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC(=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: PERCENTYIELD | 90.9% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |